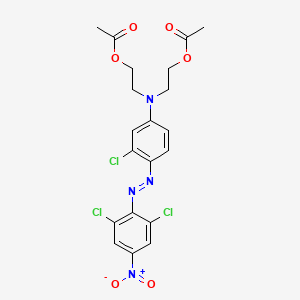
2,2'-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex molecular structure, which includes azo and imino groups, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate involves multiple steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Azo Coupling: The nitro compound undergoes azo coupling with an aromatic amine to form the azo linkage.
Acetylation: The final step involves the acetylation of the resulting compound to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and azo coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents and electrophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various amines, substituted aromatic compounds, and oxidation products .
Scientific Research Applications
2,2’-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate has several scientific research applications:
Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and its interaction with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in the textile industry and for coloring various materials.
Mechanism of Action
The mechanism of action of 2,2’-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate involves its interaction with molecular targets through its azo and imino groups. These interactions can lead to various biochemical and chemical effects, including the formation of reactive intermediates and the alteration of molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]:
2,2’-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol diacetate: Another azo dye with similar applications.
Uniqueness
2,2’-((3-Chloro-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bisethyl diacetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and colorfastness make it particularly valuable in industrial applications .
Properties
CAS No. |
68938-64-7 |
|---|---|
Molecular Formula |
C20H19Cl3N4O6 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H19Cl3N4O6/c1-12(28)32-7-5-26(6-8-33-13(2)29)14-3-4-19(16(21)9-14)24-25-20-17(22)10-15(27(30)31)11-18(20)23/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
MWYXQLHONLIBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


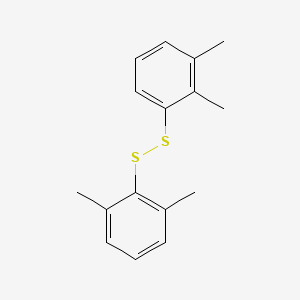


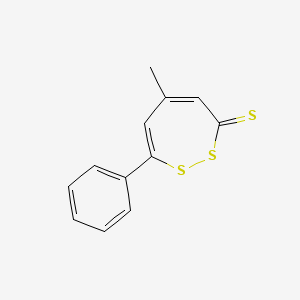
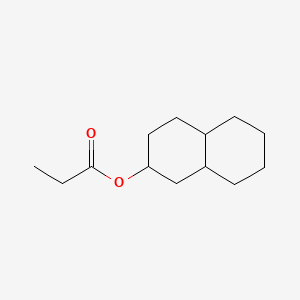
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)
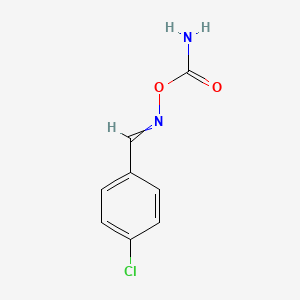
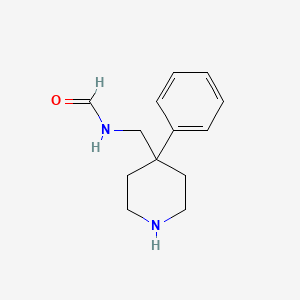

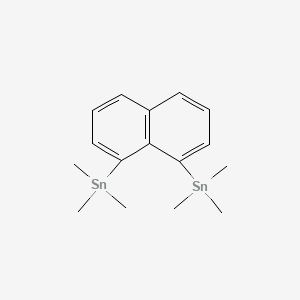
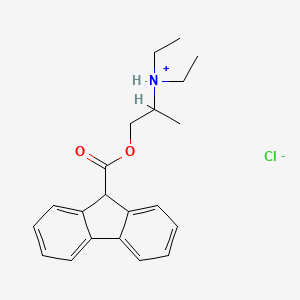

![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
